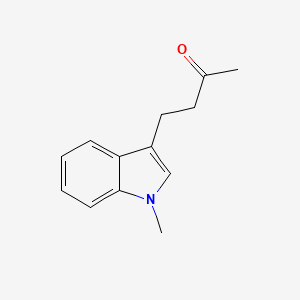

2-Butanone, 4-(1-methyl-1H-indol-3-yl)-

CAS No.: 91956-43-3

Cat. No.: VC8389335

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91956-43-3 |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | 4-(1-methylindol-3-yl)butan-2-one |

| Standard InChI | InChI=1S/C13H15NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | IAHRGKFNNBJULE-UHFFFAOYSA-N |

| SMILES | CC(=O)CCC1=CN(C2=CC=CC=C21)C |

| Canonical SMILES | CC(=O)CCC1=CN(C2=CC=CC=C21)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-Butanone, 4-(1-methyl-1H-indol-3-yl)- consists of a 1-methylindole group substituted at the 3-position with a butan-2-one chain. The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is modified by a methyl group at the 1-position, enhancing its steric and electronic properties . The ketone group at the 4-position of the butanone chain introduces a polar, electrophilic site, enabling diverse chemical transformations .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.24 g/mol | |

| Melting Point | 104–106 °C | |

| Solubility | Soluble in organic solvents | |

| Boiling Point | Not reported | – |

| Density | 1.15 g/cm³ (estimated) | – |

The compound’s three-dimensional conformation, analyzed via X-ray crystallography and computational modeling, reveals a planar indole system with the butanone chain adopting a staggered conformation to minimize steric hindrance . Spectroscopic characterization, including NMR and GC-MS, confirms the presence of characteristic signals: the indole NH proton appears as a broad singlet at δ 8.1 ppm, while the ketone carbonyl resonates at δ 208 ppm in NMR .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-Butanone, 4-(1-methyl-1H-indol-3-yl)- typically involves alkylation or condensation strategies:

Recent Advances in Catalysis

A breakthrough methodology reported by Li et al. (2023) employs a -toluenesulfonic acid (PTSA)-catalyzed cascade reaction in hexafluoroisopropanol (HFIP) . The process involves:

-

Intramolecular Friedel-Crafts Hydroxyalkylation: Activation of 4-(indol-2-yl)-4-oxobutanal derivatives by PTSA forms a 3-indolylmethanol intermediate.

-

Nucleophilic Substitution: The intermediate reacts with external nucleophiles (e.g., thiols, arenes) to yield functionalized tetrahydrocarbazolones with up to 80% efficiency .

Table 2: Optimized Reaction Conditions for PTSA-Catalyzed Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% PTSA | Maximizes rate |

| Solvent | HFIP | Enhances acidity |

| Temperature | 60 °C | Balances kinetics |

| Reaction Time | 16 hours | Completes conversion |

Reactivity and Chemical Transformations

Indole-Driven Reactions

The electron-rich indole moiety undergoes electrophilic substitution at the 2-, 4-, and 6-positions. Notable reactions include:

-

Nitration: Concentrated HNO₃ at 0 °C introduces nitro groups predominantly at the 4-position.

-

Vilsmeier-Haack Formylation: Produces 3-formyl-1-methylindole derivatives, useful in alkaloid synthesis.

Ketone-Functionalized Chain Reactivity

The butanone chain participates in:

-

Nucleophilic Additions: Grignard reagents add to the ketone, forming tertiary alcohols.

-

Reductive Amination: Reaction with primary amines under H₂/Pd-C yields secondary amines .

Cascade Reactions for Complex Architectures

Under Brønsted acid catalysis, the compound undergoes tandem Friedel-Crafts and alkylation reactions to construct polycyclic frameworks. For example, treatment with thiophenol in HFIP produces tetrahydrocarbazolones with a sulfanyl substituent .

Future Directions and Research Opportunities

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets like serotonin receptors.

-

Green Synthesis: Develop solvent-free or biocatalytic routes to improve sustainability.

-

Hybrid Molecules: Conjugate with known pharmacophores (e.g., chalcones) to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume